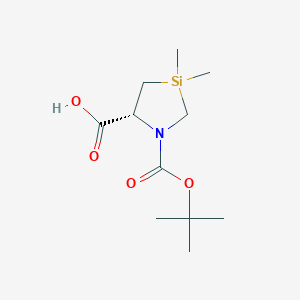

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a derivative of azasilolidine, which is a class of compounds that contain a silicon atom within a heterocyclic ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl protective group and a carboxylic acid functionality, which suggests its potential utility in synthetic organic chemistry, possibly as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related azabicyclohexane carboxylic acids has been described in the literature. For instance, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was achieved through a stereoselective cyclopropanation step, which was controlled by the functional group at the C-α position . Although the target molecule is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystallography. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid was analyzed, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . While the exact structure of this compound is not provided, insights into its conformation can be inferred from these related studies.

Chemical Reactions Analysis

The chemical reactivity of tert-butoxycarbonyl-protected compounds is well-documented, with the protective group being commonly used in peptide synthesis to protect amino groups. The tert-butoxycarbonyl group can be removed under acidic conditions, as demonstrated in the synthesis of triazole oxides . This suggests that the tert-butoxycarbonyl group in the target molecule could similarly be deprotected to reveal the amino functionality for further reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. For example, the solubility, melting points, and stability of tert-butoxycarbonyl-protected amino acids can be influenced by the presence of the protective group and the overall molecular structure . The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and physical properties.

科学的研究の応用

Synthesis and Applications in Peptide Mimetics

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid and its derivatives have been extensively utilized in the synthesis of chiral auxiliaries and peptide mimetics. For instance, Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of this compound, demonstrating its application as a chiral auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995). Ikunaka, Matsumoto, and Nishimoto (2002) developed scalable syntheses of related compounds, highlighting their role as chiral building blocks in assembling HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).

Synthesis of Novel Amino Acid Derivatives

The compound has been key in synthesizing various functionalized amino acid derivatives. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives using this compound, which showed potential in designing new anti-cancer agents (Kumar et al., 2009). Additionally, the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids, including derivatives of this compound, has been reported by Schutkowski, Mrestani-Klaus, and Neubert (2009) (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Role in Stereoselective Synthesis

The compound also plays a crucial role in stereoselective synthesis. Meffre, Hermann, Durand, Reginato, and Riu (2002) described a practical synthesis method for ethynylglycine synthons using this compound, showcasing its importance in stereoselective reactions (Meffre et al., 2002).

Utilization in Medicinal Chemistry

In medicinal chemistry, this compound has been instrumental in the synthesis of various pharmacophores and intermediates. Gan et al. (2013) detailed a stereoselective and scalable synthesis of a related compound, illustrating its significance in medicinal chemistry applications (Gan et al., 2013).

作用機序

- Dynamic Kinetic Resolution : A proposed mechanism involves dynamic kinetic resolution, where the compound undergoes an intramolecular hydrogen bonding event. This process leads to the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. The Curtin–Hammett principle validates this mechanism .

- Antibacterial Activity : Most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibit better antibacterial activity against various bacterial strains than related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives. The exact cellular effects remain unexplored .

Mode of Action

Result of Action

将来の方向性

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and complex organic molecules . Continued research into new methods for the introduction and removal of the Boc group, as well as the development of new protecting groups, could lead to more efficient and selective synthetic processes .

特性

IUPAC Name |

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPNQDTQVFCBL-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445463 |

Source

|

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268224-29-9 |

Source

|

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

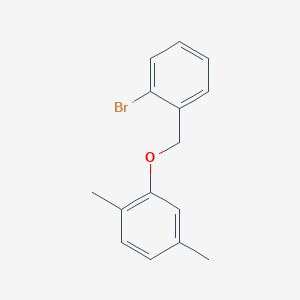

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)